molecular formula C14H19NO B2754166 3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL CAS No. 521944-15-0

3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL

Cat. No.: B2754166
CAS No.: 521944-15-0
M. Wt: 217.312
InChI Key: QBGJTVIWVSLDFA-WDNDVIMCSA-N
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Description

3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL is a chemical compound with the molecular formula C14H19NO. It belongs to the family of tropane alkaloids, which are known for their wide array of interesting biological activities. This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a significant molecule in medicinal chemistry and synthetic organic chemistry .

Mechanism of Action

Target of Action

The primary target of 3-Benzyl-3-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities . Tropane alkaloids are known to interact with various receptors in the nervous system, including muscarinic acetylcholine receptors and dopamine transporters.

Biochemical Analysis

Biochemical Properties

It is known that the compound is part of the family of tropane alkaloids , which are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

As a member of the tropane alkaloids family , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Specific studies on this compound are needed to confirm these effects.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.2.1]octan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14-12-6-7-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGJTVIWVSLDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1C2O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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